molecular formula C21H24FN3O3S B15132860 4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B15132860
M. Wt: 417.5 g/mol
InChI Key: HMTRVJNUNWIQFZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoxaline N-oxides.

    Reduction: Products may include amines or other reduced forms of the sulfonamide group.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The quinoxaline core is known for its biological activity, and the presence of the sulfonamide group could enhance its pharmacological properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The fluorine atom often enhances the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atom can enhance binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide apart is its combination of a quinoxaline core, a sulfonamide group, and a fluorine atom. This unique structure provides a balance of stability, reactivity, and potential biological activity that is not commonly found in similar compounds.

Properties

Molecular Formula

C21H24FN3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-fluoro-N-[4-methyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H24FN3O3S/c1-13-6-11-17(25-29(27,28)15-9-7-14(22)8-10-15)16(12-13)20-21(26)24-19-5-3-2-4-18(19)23-20/h6-12,18-20,23,25H,2-5H2,1H3,(H,24,26)

InChI Key

HMTRVJNUNWIQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3C(=O)NC4CCCCC4N3

Origin of Product

United States

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